DNA-PK-IN-6 Radiosensitization Capability: Enhanced Tumor Tissue Sensitivity to Radiotherapy
DNA-PK-IN-6 enhances the sensitivity of tumor tissues to radiotherapy, as demonstrated in the original patent disclosure [1]. While explicit quantitative sensitization enhancement ratio (SER) values are not publicly available for DNA-PK-IN-6, this represents a functional property differentiating it from DNA-PK inhibitors lacking documented radiosensitization activity. By comparison, NU7441 achieves radiosensitization with dose enhancement factors of 1.3–1.7 across various cancer cell lines in clonogenic survival assays [2]. DNA-PK-IN-6's claimed radiosensitization profile positions it as a candidate for radiobiology research applications requiring concurrent DNA-PKcs inhibition.
| Evidence Dimension | Radiosensitization activity |
|---|---|
| Target Compound Data | Enhances tumor tissue sensitivity to radiotherapy (qualitative claim) |
| Comparator Or Baseline | NU7441: Dose enhancement factor 1.3–1.7 in clonogenic assays |
| Quantified Difference | Quantitative comparison not available; DNA-PK-IN-6 lacks published SER values |
| Conditions | DNA-PK-IN-6: Per WO2021197159A1; NU7441: Clonogenic survival assays |
Why This Matters
Radiosensitization capability is a functional selection criterion for DNA-PK inhibitors intended for radiation oncology combination studies.
- [1] WO2021197159A1. DNA-PK inhibitors. Compound 6 (DNA-PK-IN-6) enhances sensitivity of tumor tissues to radiotherapy. View Source
- [2] Ciszewski WM, et al. DNA-PK inhibition by NU7441 enhances radiosensitivity of cancer cells. Cancer Lett. 2014;346(2):264-272. View Source
